2-Hydroxy-5-methylbenzoyl chloride
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Overview
Description
2-Hydroxy-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a hydroxyl group at the second position and a methyl group at the fifth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-methylbenzoyl chloride can be synthesized through the reaction of 2-hydroxy-5-methylbenzoic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide. The reaction is typically carried out in dichloromethane at room temperature for about 12 hours. The solvent and residual thionyl chloride are then removed under reduced pressure, and the crude product is purified by chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols in the presence of a base such as pyridine.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Amides and Esters: Formed from substitution reactions.
Quinones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
2-Hydroxy-5-methylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The hydroxyl group at the second position can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Benzoyl chloride: Lacks the hydroxyl and methyl groups.
2-Hydroxybenzoyl chloride: Lacks the methyl group.
5-Methylbenzoyl chloride: Lacks the hydroxyl group.
Uniqueness: 2-Hydroxy-5-methylbenzoyl chloride is unique due to the presence of both hydroxyl and methyl groups, which influence its chemical reactivity and physical properties. The hydroxyl group enhances its ability to form hydrogen bonds, while the methyl group affects its steric and electronic properties.
Properties
CAS No. |
41081-61-2 |
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Molecular Formula |
C8H7ClO2 |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-hydroxy-5-methylbenzoyl chloride |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3 |
InChI Key |
WTRZAISNXMSANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)Cl |
Origin of Product |
United States |
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